molecular formula C13H20N4O3 B11848130 (R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate CAS No. 915375-27-8

(R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate

Cat. No.: B11848130
CAS No.: 915375-27-8
M. Wt: 280.32 g/mol
InChI Key: JWMMKCNHXSBARG-SECBINFHSA-N
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Description

®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, a pyridinyl hydrazine moiety, and a propanone backbone, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate typically involves the following steps:

    Formation of the Hydrazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form pyridin-2-yl hydrazine.

    Coupling with Propanone: The pyridin-2-yl hydrazine is then reacted with an appropriate propanone derivative under acidic or basic conditions to form the hydrazone intermediate.

    Carbamate Formation: The final step involves the reaction of the hydrazone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its hydrazine and pyridinyl functionalities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl hydrazine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The carbamate group can also undergo hydrolysis, releasing active intermediates that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate: Similar structure but without the ®-configuration.

    tert-Butyl (1-oxo-1-(2-(pyridin-3-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at a different position.

    tert-Butyl (1-oxo-1-(2-(pyridin-4-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at another different position.

Uniqueness

®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its binding affinity and selectivity towards molecular targets. This stereochemistry can result in distinct biological activities compared to its racemic or other positional isomers.

Properties

CAS No.

915375-27-8

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-oxo-1-(2-pyridin-2-ylhydrazinyl)propan-2-yl]carbamate

InChI

InChI=1S/C13H20N4O3/c1-9(15-12(19)20-13(2,3)4)11(18)17-16-10-7-5-6-8-14-10/h5-9H,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1

InChI Key

JWMMKCNHXSBARG-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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